molecular formula C29H43N7O6 B10764466 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid

Cat. No.: B10764466
M. Wt: 585.7 g/mol
InChI Key: CTNCHYJQYACUDR-XRJUUMFPSA-N
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Description

EPZ004777 (formate) is a potent inhibitor of the disruptor of telomeric silencing 1-like (DOT1L) histone lysine methyltransferase. This compound has shown significant potential in cancer research, particularly in targeting mixed-lineage leukemia (MLL) cells. By inhibiting DOT1L, EPZ004777 (formate) prevents the methylation of lysine 79 of histone 3 (H3K79), which is crucial for various cellular processes such as telomeric silencing, transcriptional regulation, DNA-damage repair, and cell cycle progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EPZ004777 (formate) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of EPZ004777 (formate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large reactors, automated systems for monitoring and controlling reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

EPZ004777 (formate) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

EPZ004777 (formate) has been extensively studied for its applications in various fields:

Mechanism of Action

EPZ004777 (formate) exerts its effects by inhibiting the DOT1L enzyme, which is responsible for the methylation of lysine 79 on histone 3 (H3K79). This inhibition disrupts the normal function of DOT1L, leading to changes in gene expression, impaired DNA-damage repair, and altered cell cycle progression. The compound selectively targets cancer cells with dysregulated DOT1L activity, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

EPZ004777 (formate) is unique in its high selectivity and potency as a DOT1L inhibitor. Similar compounds include:

EPZ004777 (formate) stands out due to its high selectivity for DOT1L over other histone methyltransferases and its effectiveness in preclinical cancer models .

Properties

Molecular Formula

C29H43N7O6

Molecular Weight

585.7 g/mol

IUPAC Name

1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;formic acid

InChI

InChI=1S/C28H41N7O4.CH2O2/c1-17(2)34(13-6-12-30-27(38)33-19-9-7-18(8-10-19)28(3,4)5)15-21-22(36)23(37)26(39-21)35-14-11-20-24(29)31-16-32-25(20)35;2-1-3/h7-11,14,16-17,21-23,26,36-37H,6,12-13,15H2,1-5H3,(H2,29,31,32)(H2,30,33,38);1H,(H,2,3)/t21-,22-,23-,26-;/m1./s1

InChI Key

CTNCHYJQYACUDR-XRJUUMFPSA-N

Isomeric SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O

Canonical SMILES

CC(C)N(CCCNC(=O)NC1=CC=C(C=C1)C(C)(C)C)CC2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O.C(=O)O

Origin of Product

United States

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